6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, or simply 4-EPOM, is a small molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been found to possess a range of properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit certain enzymes. 4-EPOM has been studied in both in vitro and in vivo models, and has been found to have potential therapeutic applications in a variety of diseases and conditions.
Scientific Research Applications
4-EPOM has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been found to possess strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit certain enzymes. In vitro studies have demonstrated that 4-EPOM has potent antioxidant activity and can scavenge free radicals, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, 4-EPOM has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, 4-EPOM has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-EPOM is not fully understood. However, it is thought to act through a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are thought to be due to the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Finally, its enzyme-inhibiting activity is thought to be due to the inhibition of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-EPOM has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-EPOM has potent antioxidant activity and can scavenge free radicals, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, 4-EPOM has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, 4-EPOM has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-EPOM in laboratory experiments is its ease of synthesis. The condensation reaction of 4-ethoxyphenyl-2-oxoethylmorpholine (4-EPOM) with 3,4-dihydropyrimidin-4-one (DHP) is a straightforward procedure that can be carried out in a short amount of time. Additionally, the yield of 4-EPOM is typically around 70%, making it a cost-effective option for laboratory experiments.
The main limitation of using 4-EPOM in laboratory experiments is its lack of specificity. 4-EPOM has been found to possess a range of properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit certain enzymes. However, its exact mechanism of action is not fully understood, and it is not known which of its properties are responsible for its therapeutic effects.
Future Directions
The potential future directions for 4-EPOM include further investigation into its mechanism of action and its therapeutic potential. Additionally, further research could be conducted into the development of novel derivatives of 4-EPOM that could be used to target specific diseases and conditions. Furthermore, further research could be conducted into the use of 4-EPOM as an adjuvant in combination therapies, as well as its potential use in the treatment of cancer. Finally, further research could be conducted into the development of novel delivery systems for 4-EPOM, such as nanoparticles, liposomes, and polymeric micelles.
Synthesis Methods
The synthesis of 4-EPOM involves the condensation reaction of 4-ethoxyphenyl-2-oxoethylmorpholine (4-EPOM) with 3,4-dihydropyrimidin-4-one (DHP). This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography and recrystallization. The yield of 4-EPOM is typically around 70%.
properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-15-5-3-14(4-6-15)16-11-17(22)21(13-19-16)12-18(23)20-7-9-24-10-8-20/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVHRQHYZJWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one |
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